PefachromeTry

Descripción general

Descripción

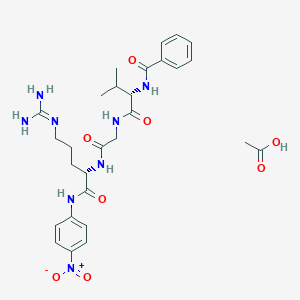

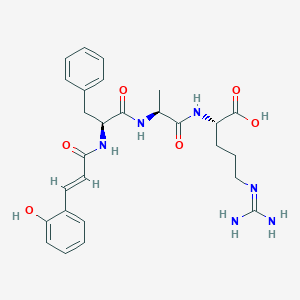

PefachromeTry is a synthetic substrate used in biochemical research to measure the activity of proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. PefachromeTry is used to study the structure and function of proteases and their inhibitors, as well as to screen potential drugs that target proteases.

Mecanismo De Acción

PefachromeTry is cleaved by proteases at a specific site within the substrate, resulting in the release of the yellow-colored p-nitroaniline dye. The amount of dye released is proportional to the amount of protease activity present in the sample. This allows researchers to measure the activity of proteases in different biological systems and to compare the effects of different protease inhibitors.

Efectos Bioquímicos Y Fisiológicos

PefachromeTry has no direct biochemical or physiological effects on living organisms. It is an inert substrate that is used to measure the activity of proteases in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of PefachromeTry is its ease of use and sensitivity. It can be easily measured using a spectrophotometer, and the yellow color of the dye provides a clear visual indication of protease activity. Additionally, PefachromeTry is relatively inexpensive and can be used in high-throughput screening assays.

However, PefachromeTry has some limitations. It is only suitable for measuring the activity of certain types of proteases, and it may not accurately reflect the activity of proteases in vivo. Additionally, PefachromeTry is not suitable for studying the effects of protease inhibitors on cellular processes, as it only measures protease activity in vitro.

Direcciones Futuras

There are several future directions for research using PefachromeTry. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of the role of proteases in various physiological processes, such as inflammation and wound healing. Additionally, there is ongoing research into the development of new substrates that can be used to measure the activity of other types of enzymes, such as kinases and phosphatases.

Métodos De Síntesis

PefachromeTry is synthesized by combining the amino acid tyrosine with the synthetic dye p-nitroaniline. This reaction produces a yellow-colored substrate that can be easily detected and quantified using a spectrophotometer.

Aplicaciones Científicas De Investigación

PefachromeTry is widely used in biochemical research to study the activity of proteases in various biological systems. It is used to screen potential protease inhibitors for their ability to block protease activity, which can lead to the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease.

Propiedades

IUPAC Name |

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-DTRWSJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584963 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PefachromeTry | |

CAS RN |

161572-28-7 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)